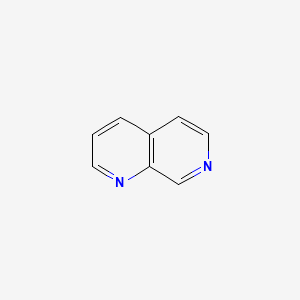

1,7-Naphthyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBVNILGVJVVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179944 | |

| Record name | 1,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-69-0 | |

| Record name | 1,7-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA3KH11MLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 1,7 Naphthyridine and Its Derivatives

Modern and Advanced Synthetic Approaches

The pursuit of more efficient and sustainable synthetic routes has led to the development of advanced methodologies for constructing the 1,7-naphthyridine framework. These approaches often involve the strategic combination of reaction steps or the utilization of enabling technologies like microwave irradiation.

Microwave irradiation has revolutionized many areas of organic synthesis by providing rapid and efficient heating, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This technique is particularly well-suited for reactions involving heterocyclic compounds, including the synthesis of 1,7-naphthyridines.

The application of MAOS in the synthesis of 1,7-naphthyridines is frequently associated with eco-friendly and efficient reaction conditions. These methods often minimize or eliminate the need for hazardous solvents and catalysts, thereby reducing environmental impact and operational costs. For instance, a microwave-promoted method for the synthesis of this compound and its derivatives from 2-cyano-3-pyridylacetonitrile has been reported as easy, efficient, clean, and environmentally benign, yielding the desired products in excellent yields and high purity under eco-friendly conditions researchgate.netijcps.orgsphinxsai.com. Similarly, other microwave-assisted approaches have demonstrated significant improvements, such as reducing reaction times from hours to minutes and achieving high yields scielo.org.mxtsijournals.comrroij.com. The use of solvent-free conditions under microwave irradiation, coupled with catalysts like DABCO, has also been employed for the synthesis of related naphthyridine systems, highlighting the versatility and green credentials of MAOS tsijournals.com.

Table 1: Microwave-Assisted Organic Synthesis (MAOS) for this compound Derivatives

| Starting Materials | Reaction Type | Conditions | Product Class | Yield | Reference Snippet |

| 2-cyano-3-pyridylacetonitrile | Microwave-promoted cyclization | Microwave irradiation | This compound and derivatives | Excellent | researchgate.net, ijcps.org, sphinxsai.com |

| Ester-anilines, substituted benzaldehydes, 2-isocyano-1-morpholino-3-phenylpropan-1-one | MW-assisted cascade-like one pot process (Ugi–3CR/intramolecular aza-Diels–Alder cycloaddition/aromatization) | Microwave irradiation (65 °C, 100 W) for 10 min + 10 min | 5-aryl-benzo[f] researchgate.netsphinxsai.comnaphthyridines | 17-64% | mdpi.com, researchgate.net |

| 2-aminonicotinaldehyde and active methylene (B1212753) compounds | DABCO catalyzed Friedlander condensation | Solvent-free, Microwave irradiation (600W) | 1,8-Naphthyridines | 74-86% | tsijournals.com |

| 2-(4-cyano-3-pyridyl) propionitrile | Microwave-promoted cyclization | Microwave irradiation | 4-methyl-2,6-naphthyridines | Excellent | rroij.com |

| Intermediate for 1,8-naphthyridines | Microwave-assisted synthesis (Grohe-Heitzer reaction) | Microwave irradiation | ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 73% | scielo.org.mx |

Cascade and multi-component reactions (MCRs) are highly convergent synthetic strategies that allow for the formation of multiple bonds and complex molecular architectures in a single operation, often from readily available starting materials. These approaches are highly efficient, atom-economical, and can lead to significant structural diversity.

The intramolecular aza-Diels-Alder cycloaddition is a powerful [4+2] cycloaddition reaction that forms six-membered nitrogen-containing rings. This reaction is often employed as a key step in cascade sequences, particularly when coupled with Ugi reactions. The Ugi adducts can generate an in-situ aza-diene, which then undergoes intramolecular cycloaddition. This is evident in the synthesis of 5-aryl-benzo[f] researchgate.netsphinxsai.comnaphthyridines, where the Ugi-3CR product undergoes an intramolecular aza-Diels-Alder cycloaddition to form oxa-bridged intermediates, which are then aromatized mdpi.comresearchgate.net. Similarly, intramolecular Povarov reactions, a type of hetero-Diels-Alder, have been utilized in the construction of naphthyridine derivatives nih.gov.

Following cycloaddition steps in cascade sequences, an aromatization process is often required to furnish the final aromatic naphthyridine core. This typically involves dehydration, oxidation, or other elimination reactions. In the synthesis of 5-aryl-benzo[f] researchgate.netsphinxsai.comnaphthyridines via the Ugi-3CR/aza-Diels-Alder cascade, an acid-catalyzed dehydration and subsequent oxidation step are employed to achieve aromatization mdpi.comresearchgate.net. Other cascade strategies also incorporate aromatization as a final step, such as in multi-component reactions involving isatin, malononitrile, and 3-aminopyrazole, where cyclization, decarboxylation, and aromatization lead to benzo[c]pyrazolo sphinxsai.comthieme-connect.comnaphthyridine derivatives rsc.orgrsc.org. Silver-catalyzed domino reactions also utilize an aromatization step to yield fused this compound scaffolds in excellent yields researchgate.net.

Table 2: Cascade and Multi-Component Reaction Sequences for this compound Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Class | Yield | Key Steps | Reference Snippet |

| Ugi-3CR / Intramolecular Aza-Diels–Alder Cycloaddition / Aromatization | Ester-anilines, substituted benzaldehydes, 2-isocyano-1-morpholino-3-phenylpropan-1-one | MW-assisted, mild conditions | 5-aryl-benzo[f] researchgate.netsphinxsai.comnaphthyridines | 17-64% | Ugi-3CR, Aza-Diels–Alder, Aromatization (dehydration/oxidation) | mdpi.com, researchgate.net |

| Ugi-3CR / Intramolecular Aza-Diels–Alder Cycloaddition / Aromatization | Tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, chain-ring tautomerizable isocyanide | MW-assisted, one pot | 5-aryl-polyheterocycles (benzo[f] researchgate.netsphinxsai.comnaphthyridine core) | 17-64% | Ugi-3CR, Aza-Diels–Alder, Aromatization | thieme-connect.com, nih.gov |

| Multicomponent Domino Reaction | Arylglyoxals, pyrazol-5-amines | Not specified (domino reaction) | Pyrazolo-fused 1,7-naphthyridines | Up to 52 examples | [3+2+1] bis-cyclization, C-C formation | acs.org |

| Multi-component "on-water" reaction | Isatin, malononitrile, 3-aminopyrazole | Water solvent, fusion at 110 °C | Benzo[c]pyrazolo sphinxsai.comthieme-connect.comnaphthyridines | Good to excellent | Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, aromatization | rsc.org, rsc.org |

| Silver-catalyzed Domino Reaction | ortho-alkynyl quinolines/pyridines, substituted anthranilic acid/anthranilamide | 5 mol% Silver catalyst | Fused 1,7-naphthyridines scaffolds | Excellent | Domino reaction | researchgate.net |

| Ugi-type MCRs (e.g., Ugi-3CR) combined with other reactions (e.g., aza-Diels-Alder) | Various aldehydes, amines, isocyanides, carboxylic acids | Varied, often MW-assisted or in combination with other catalytic systems | Diverse naphthyridine derivatives | Varied | Ugi reaction, subsequent cyclization/aromatization | wikipedia.org, organic-chemistry.org |

Compound List

this compound

5-aryl-benzo[f] researchgate.netsphinxsai.comnaphthyridines

13H-benzo[f]chromeno[4,3-b] researchgate.netsphinxsai.comnaphthyridines

1,3-diphenylbenzo[f] researchgate.netsphinxsai.comnaphthyridines

Benzo[f] researchgate.netsphinxsai.comnaphthyridine

5-aryl-polyheterocycles (based on benzo[f] researchgate.netsphinxsai.comnaphthyridine core)

Pyrazolo-fused 1,7-naphthyridines

Benzo[c]pyrazolo sphinxsai.comthieme-connect.comnaphthyridines

Fused this compound scaffolds

4-methyl-2,6-naphthyridines

2-Aryl- and 2,3-diaryl-1,7-naphthyridines

1,8-Naphthyridines (mentioned for context of MAOS and MCRs)

ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (mentioned for context of MAOS)

Catalyzed Cross-Coupling Reactions

Catalyzed cross-coupling reactions, particularly those employing palladium, have become indispensable tools for constructing complex organic molecules, including naphthyridine derivatives. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the naphthyridine core.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed cross-coupling reaction that involves the reaction between an organoboron compound (e.g., boronic acid or ester) and an organohalide or pseudohalide. This methodology has been applied to the synthesis of various naphthyridine derivatives, allowing for the introduction of aryl, heteroaryl, and alkyl groups. For instance, the Suzuki-Miyaura coupling of (hetero)aryl halides with arylboronic acids is a reliable strategy for synthesizing heterobiaryl frameworks researchgate.netnih.govresearchgate.netmdpi.comnih.gov. Challenges in using pyridine (B92270) derivatives or N-heteroaryl halides for Suzuki reactions can arise from the potential coordination of the nitrogen atom to the palladium catalyst researchgate.net. However, advancements in catalyst design, such as the use of specific ligands (e.g., XPhos) and hydroxide (B78521) bases in aqueous alcoholic solvents, have enabled efficient couplings of heteroaryl chlorides and tosylates even at room temperature researchgate.net. Furthermore, heterogeneous palladium catalysts have demonstrated high efficiency and recyclability for Suzuki-Miyaura couplings, yielding coupled products in excellent yields under mild conditions researchgate.net.

Lewis Acid-Mediated Cyclization Reactions

Lewis acids play a critical role in promoting various cyclization reactions that lead to the formation of heterocyclic systems, including those related to naphthyridines. For example, a method for synthesizing this compound derivatives involves the cyclization of a compound (III) with an acrylate (B77674) compound under the action of a Lewis acid google.comwipo.int. This reaction is a key step in a multi-step synthesis starting from 2-chloro-3-amino-pyridine google.comwipo.int. Lewis acids like boron trifluoride etherate (BF3·Et2O) have also been employed to catalyze intramolecular [4+2] cycloaddition reactions, which are integral to the Povarov reaction for the synthesis of fused naphthyridines mdpi.commdpi.com.

Rearrangement Reactions

Rearrangement reactions offer pathways to construct complex molecular architectures, including naphthyridine scaffolds, often under relatively mild conditions.

Aluminum chloride (AlCl3) is a potent Lewis acid that can catalyze significant molecular rearrangements. A notable example is the AlCl3-catalyzed rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines into benzo[c] google.comresearchgate.netnaphthyridinones researchgate.netacs.org. This rearrangement offers a route to synthetically challenging benzo[c] google.comresearchgate.netnaphthyridinone structures. The reaction proceeds under mild conditions (90 °C), with fast reaction rates (<4 h), and is compatible with air moisture, utilizing inexpensive reagents researchgate.netacs.org. The mechanism involves key elementary reaction steps that have been studied using quantum chemical calculations researchgate.netacs.org. Another strategy involves the rearrangement of 4-phenyl-1,3-benzoxazol-2(3H)-one derivatives under the action of AlCl3 to yield phenanthridin-4-ols and 4-hydroxyphenanthridin-6(5H)-one derivatives researchgate.net.

Povarov Reaction for Fused Heterocycles

The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for constructing nitrogen-containing heterocyclic compounds. It typically involves an aromatic amine, an aldehyde, and an alkene or enol ether. This reaction has been adapted for the synthesis of fused heterocycles, including those incorporating the naphthyridine skeleton. For instance, an FeCl3-catalyzed Povarov reaction has been demonstrated for the efficient synthesis of dibenzo[b,f]pyrrolo[1,2-h] google.comresearchgate.netnaphthyridines from 1-(2-alkynylaryl)-2-pyrrolecarbaldehydes and arylamines thieme-connect.com. This method is characterized by easy substrate preparation, broad substrate scope, mild reaction conditions, and high atom economy and yields, utilizing environmentally friendly iron catalysis thieme-connect.com. The Povarov reaction can also be employed in intramolecular fashion, catalyzed by Lewis acids like BF3·Et2O, to construct fused naphthyridine systems, such as tetrahydro-6H-chromeno[4,3-b] google.comacs.orgnaphthyridines and tetrahydro-6H-quinolino[4,3-b] google.comacs.orgnaphthyridines mdpi.commdpi.com.

Hydroformylation and Subsequent Cyclization Strategies

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a double or triple bond, can be a precursor to cyclization strategies for naphthyridine synthesis. One reported method for synthesizing this compound derivatives involves reacting a protected amino-pyridine derivative (compound II) with a hydroformylation reagent under alkaline conditions to yield compound III google.comwipo.int. This intermediate (III) then undergoes a cyclization reaction with an acrylate compound under the influence of a Lewis acid to produce the desired naphthyridine derivative (compound IV) google.comwipo.int. This sequence is described as suitable for industrial production due to its low cost and simple operation google.comwipo.int.

Chemical Reactivity and Transformations of 1,7 Naphthyridine Systems

Oxidation Reactions

The oxidation of 1,7-naphthyridine systems can be directed at either substituents on the ring (side-chain oxidation) or the aromatic core itself, including the nitrogen atoms.

Side-Chain Oxidation Pathways

Alkyl groups attached to the this compound ring are susceptible to oxidation, a reaction commonly employed to introduce carbonyl or carboxyl functionalities. The reactivity of the alkyl side-chain is enhanced by the adjacent aromatic system. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are typically used for this transformation. For instance, a methyl group on a benzo[c] nih.govsemanticscholar.orgnaphthyridine has been oxidized to an aldehyde, demonstrating a pathway to introduce a carbonyl group. rsc.org While specific examples for the parent this compound are not extensively documented in readily available literature, the principles of benzylic oxidation are expected to apply.

Table 1: Examples of Side-Chain Oxidation on Naphthyridine Analogs

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Methyl-6-phenylbenzo[c] nih.govsemanticscholar.orgnaphthyridine | Not specified | 6-Phenylbenzo[c] nih.govsemanticscholar.orgnaphthyridine-2-carbaldehyde | rsc.org |

Aromatic Ring Oxidation Pathways

Oxidation of the this compound aromatic system can lead to the formation of N-oxides or the introduction of hydroxyl groups, which may exist in tautomeric equilibrium with oxo forms. The nitrogen atoms in the ring are susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms the corresponding N-oxide, which can then be used for further functionalization. youtube.com While direct studies on this compound are limited, the behavior of other naphthyridine isomers and related heterocycles suggests that N-oxidation would be a primary pathway. nih.gov

Furthermore, oxidative halogenation can occur. For example, the bromination of this compound hydrobromide yields 3-bromo-1,7-naphthyridine (B3278540) and 3,5-dibromo-1,7-naphthyridine. nih.gov The presence of activating groups, such as an amino or hydroxyl group, facilitates electrophilic attack and subsequent oxidation. For instance, 8-amino-1,7-naphthyridine can be brominated and chlorinated at the 5-position. nih.gov

Reduction Reactions

Reduction of the this compound system can involve the saturation of the heteroaromatic core or the transformation of functional groups, such as carboxylic acids.

Heteroaromatic Core Reduction and Saturation

The partial or complete saturation of the this compound ring system can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the regioselectivity of the reduction. For example, catalytic hydrogenation of this compound over a palladium on calcium carbonate (Pd/CaCO₃) catalyst predominantly yields 1,2,3,4-tetrahydro-1,7-naphthyridine. nih.gov More recent studies have demonstrated switchable and ring-selective hydrogenation of naphthyridine isomers using different catalyst systems, such as a homogeneous ruthenium precatalyst or a heterogeneous palladium catalyst, allowing for the selective reduction of either of the two pyridine (B92270) rings. nih.gov

Table 2: Catalytic Hydrogenation of this compound

| Substrate | Catalyst | Product | Yield | Reference |

| This compound | 15% Pd/CaCO₃ | 1,2,3,4-Tetrahydro-1,7-naphthyridine | 98% | nih.gov |

| This compound | 15% Pd/CaCO₃ | 5,6,7,8-Tetrahydro-1,7-naphthyridine | 2% | nih.gov |

Carboxylic Acid Group Reduction

Carboxylic acid groups attached to the this compound ring can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comchemistrysteps.comsemanticscholar.orgambeed.comresearchgate.net This reaction proceeds via the initial formation of an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.com Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the aldehyde intermediate. chemistrysteps.com While a specific documented example for a this compound-carboxylic acid was not found in the searched literature, this is a standard and predictable transformation in organic synthesis.

Functionalization and Derivatization Strategies

A variety of strategies have been developed to introduce functional groups onto the this compound scaffold, enabling the synthesis of a diverse range of derivatives. These methods include electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling techniques.

Electrophilic substitution reactions, such as halogenation and nitration, are generally challenging on the electron-deficient naphthyridine ring. However, the presence of electron-donating substituents can activate the ring towards electrophilic attack. For instance, 4-oxo-1,4-dihydro-1,7-naphthyridine can be readily converted into its 3-bromo, 3-chloro, and 3-nitro derivatives. nih.gov Similarly, 8-amino-1,7-naphthyridine undergoes bromination and chlorination at the 5-position. nih.gov

Nucleophilic substitution reactions are more common for the this compound system. Direct amination of the parent this compound with potassium amide in liquid ammonia (B1221849) can yield a mixture of 2-amino- and 8-amino-1,7-naphthyridine, with the latter being the major product under thermodynamic control. nih.govwur.nl Halogenated 1,7-naphthyridines are versatile intermediates for introducing various nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of C-C bond-containing this compound derivatives. nih.gov These reactions typically involve the coupling of a halo-1,7-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to synthesize 6,8-disubstituted 1,7-naphthyridines. nih.gov

Table 3: Functionalization and Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type | Reference(s) |

| Bromination | Br₂ in nitrobenzene (B124822) (on hydrobromide salt) | 3 and 5 | Bromo-1,7-naphthyridines | nih.gov |

| Nitration | Nitrating agent (on activated substrates) | 3 or 5 | Nitro-1,7-naphthyridines | nih.gov |

| Amination | KNH₂ in liquid NH₃ | 2 and 8 | Amino-1,7-naphthyridines | nih.govwur.nl |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base (on halo-derivatives) | 6 and 8 | Aryl-1,7-naphthyridines | nih.gov |

Esterification Reactions

Esterification is a fundamental reaction for modifying carboxylic acid-substituted 1,7-naphthyridines. These reactions are crucial for producing ester derivatives that may serve as key intermediates in the synthesis of more complex molecules or as final products with specific therapeutic properties. The conversion of a carboxylic acid group to an ester can alter the compound's solubility, stability, and bioavailability.

A common method involves the preparation of lower-alkyl 4-hydroxy-1,7-naphthyridine-3-carboxylates. This transformation is a key step in the synthesis of various this compound derivatives. For instance, the synthesis of 1-(lower-alkyl)-3-carboxy-1,4-dihydro-4-oxo-1,7-naphthyridines often proceeds through an ester intermediate. The process can be generalized as the reaction of a this compound carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 1: Examples of Esterification Reactions on this compound Systems

| Starting Material | Reagents | Product | Reference |

| This compound-3-carboxylic acid | Lower alkyl alcohol, Acid catalyst | Lower alkyl this compound-3-carboxylate | |

| 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid | Ethanol, Acid catalyst | Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate |

Detailed research findings indicate that the choice of alcohol and reaction conditions can be tailored to achieve desired yields and purity of the resulting ester. These ester derivatives are valuable precursors for further functionalization.

Halogenation Reactions

Halogenation introduces halogen atoms onto the this compound core, creating highly versatile intermediates for subsequent cross-coupling and nucleophilic substitution reactions. The position of halogenation is dictated by the electronic properties of the ring and the reaction conditions employed.

The introduction of a chlorine atom at the 4-position of the this compound ring is a well-established transformation. For example, 4-hydroxy-1,7-naphthyridine derivatives can be converted to their 4-chloro counterparts. This is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃). The resulting 4-chloro-1,7-naphthyridines are key intermediates, as the chloro group acts as an excellent leaving group for nucleophilic displacement.

Table 2: Halogenation Reactions of this compound Derivatives

| Substrate | Reagent(s) | Product | Reference |

| 1-(lower-alkyl)-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ester | Phosphorus oxychloride (POCl₃) | 1-(lower-alkyl)-4-chloro-1,7-naphthyridine-3-carboxylic acid ester | |

| 4-Hydroxy-1,7-naphthyridine | Phosphorus oxychloride (POCl₃) | 4-Chloro-1,7-naphthyridine |

These halogenated derivatives are pivotal in the synthesis of a wide array of functionalized 1,7-naphthyridines, enabling the introduction of various substituents to modulate the molecule's biological and physical properties.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are paramount for the functionalization of the this compound skeleton, particularly when a good leaving group, such as a halogen, is present on the ring. These reactions, often proceeding via an SNAr (nucleophilic aromatic substitution) mechanism, allow for the introduction of a diverse range of nitrogen, oxygen, and sulfur-based nucleophiles.

The reactivity of halogenated 1,7-naphthyridines, such as 4-chloro-1,7-naphthyridine, towards nucleophiles is a cornerstone of their synthetic utility. The electron-withdrawing nature of the ring nitrogen atoms facilitates nucleophilic attack, making the displacement of the halide feasible. For example, reacting a 1-(lower-alkyl)-4-chloro-1,7-naphthyridine-3-carboxylic acid ester with various amines leads to the corresponding 4-amino derivatives. This strategy is widely used to build libraries of compounds for biological screening.

Table 3: Nucleophilic Substitution on Halogenated 1,7-Naphthyridines

| Substrate | Nucleophile | Product | Reference |

| 1-(lower-alkyl)-4-chloro-1,7-naphthyridine-3-carboxylic acid ester | Primary or Secondary Amine | 1-(lower-alkyl)-4-(amino)-1,7-naphthyridine-3-carboxylic acid ester | |

| 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine* | Various Nucleophiles | Substitution products |

*Note: This example is for the isomeric 2,7-naphthyridine (B1199556) system but illustrates the general principle of nucleophilic substitution on a related scaffold.

The scope of nucleophiles is broad, including alkoxides, thiolates, and various amines, each leading to a different class of substituted 1,7-naphthyridines with unique properties.

Cyclization Reactions for Fused Heterocyclic Architectures

Cyclization reactions involving the this compound framework are employed to construct complex, polycyclic systems where the naphthyridine ring is fused to another heterocyclic or carbocyclic ring. These fused architectures often exhibit unique three-dimensional shapes and are of great interest in medicinal chemistry and materials science.

One approach involves the synthesis of the furo[3,2-f]naphthyridine skeleton, demonstrating the fusion of a furan (B31954) ring to the this compound core. Another strategy involves intramolecular cyclization reactions to create novel fused systems. For example, while demonstrated on the 2,7-naphthyridine isomer, the reaction of a suitably substituted naphthyridine with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazolo[3,4-c]-2,7-naphthyridine, which can then be transformed into a more complex tetra-heterocyclic system. Such strategies highlight the versatility of the naphthyridine core in building intricate molecular architectures.

Table 4: Examples of Cyclization Reactions Leading to Fused Naphthyridine Systems

| Naphthyridine System | Reaction Type | Fused Product | Reference |

| This compound | Annulation | Furo[3,2-f]naphthyridine | |

| 2,7-Naphthyridine* | Condensation/Cyclization | Pyrazolo[3,4-c]-2,7-naphthyridine |

*Note: This example is for an isomeric naphthyridine system but is representative of the cyclization strategies used to build fused heterocyclic structures.

These cyclization reactions significantly expand the chemical space accessible from simple naphthyridine precursors, leading to novel compounds with potentially enhanced biological activities or material properties.

Medicinal Chemistry and Biological Activity of 1,7 Naphthyridine Compounds

Overview of Pharmacological Potential and Applications

The 1,7-naphthyridine scaffold is a versatile heterocyclic structure that has been the subject of extensive research in medicinal chemistry due to its wide range of pharmacological activities. google.comgoogleapis.com Derivatives of this compound have demonstrated significant potential across various therapeutic areas. Studies have revealed their capacity to act as potent inhibitors of several key enzymes, leading to applications in oncology, inflammatory diseases, and infectious diseases. nih.govaacrjournals.orgnih.gov

Specifically, these compounds have been investigated for their strong anti-inflammatory and analgesic effects. google.comgoogleapis.com They also exhibit cardiotonic, diuretic, and bronchodilation properties, suggesting potential applications in cardiovascular and respiratory diseases like hypertension and asthma. google.comgoogleapis.com In the realm of oncology, this compound derivatives have been designed as potent kinase inhibitors, targeting enzymes such as the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various tumor types. aacrjournals.org Furthermore, their ability to inhibit phosphodiesterase 5 (PDE5) has been explored, indicating a potential role in conditions where such inhibition is beneficial. nih.govresearchgate.net The broad spectrum of biological activity also includes antimicrobial and antileishmanial properties, highlighting the scaffold's importance in developing new chemotherapeutic agents. nih.govnih.gov

Molecular Mechanisms of Action

The diverse pharmacological effects of this compound compounds stem from their ability to interact with and modulate the function of various biological macromolecules. Their mechanism of action is primarily centered on the inhibition of specific enzymes that are critical components of cellular signaling pathways. This inhibition is achieved through precise molecular interactions within the active sites of these target proteins.

The this compound core structure serves as a scaffold for designing inhibitors that can bind with high affinity and selectivity to specific molecular targets. A primary class of targets includes protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov For instance, derivatives have been developed to target the ATP-binding site of kinases like Phosphatidylinositol 4-Kinase Type 2 Alpha (PIP4K2A) and p38 Mitogen-Activated Protein (MAP) kinase. nih.govnih.govacs.org The binding mode for PIP4K2A inhibitors involves key interactions such as a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone nitrogen of Val199 in the kinase hinge region. acs.org Additionally, a π–π T-stacking interaction between the naphthyridine ring system and the side chain of Phe200 contributes to the binding. acs.org

Beyond kinases, other important molecular targets have been identified. Certain this compound derivatives function as potent inhibitors of phosphodiesterase type 5 (PDE5). researchgate.net In the field of antiviral research, derivatives of the related 1,8-naphthyridine (B1210474) have been shown to target HIV integrase, an essential enzyme for viral replication, by chelating Mg²⁺ ions in the enzyme's active site. acs.org This inhibitory action against a variety of enzymes underscores the adaptability of the naphthyridine scaffold in medicinal chemistry.

The therapeutic potential of this compound derivatives is largely defined by their enzymatic inhibition profiles. Researchers have successfully optimized the core structure to create highly potent and selective inhibitors for a range of enzymes, particularly protein kinases.

Kinases are a major focus for drug discovery, especially in oncology and inflammatory diseases, and this compound derivatives have emerged as a promising class of kinase inhibitors. nih.govrsc.org

####### 3.2.2.1.1. Phosphatidylinositol 4-Kinase Type 2 Alpha (PIP4K2A) Inhibition

PIP4K2A is a lipid kinase that plays a role in converting phosphatidylinositol-5-phosphate (B1243415) (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI4,5P2), a key step in signal transduction pathways. nih.govrsc.org Its connection to the inhibition of certain tumors has made it an important therapeutic target. nih.govrsc.org Potent and highly selective this compound-based inhibitors of PIP4K2A have been identified and characterized. acs.org

Compounds such as BAY-091 and BAY-297 have been developed as advanced tool compounds for studying PIP4K2A signaling. acs.org The inhibitory activity of these compounds has been quantified using various biochemical assays, with IC₅₀ values (the concentration required for 50% inhibition) often in the nanomolar range. nih.govacs.org For example, the IC₅₀ values for a series of 44 this compound analogues were found to be in the range of 0.066 to 18.0 μM. nih.gov The binding of these inhibitors to the ATP binding site of PIP4K2A has been confirmed through co-crystal structures, revealing the specific molecular interactions that drive their potency. acs.org

Table 1: Inhibitory Activity of Selected this compound Derivatives Against PIP4K2A

| Compound | Assay | ATP Concentration | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BAY-297 (Carboxamide 58) | ADP-Glo | 10 µM (low) | 13 | acs.org |

| BAY-297 (Carboxamide 58) | ADP-Glo | 250 µM (medium) | 69 | acs.org |

| BAY-297 (Carboxamide 58) | HTRF | 10 µM (low) | 110 | acs.org |

| BAY-297 (Carboxamide 58) | HTRF | 2 mM (high) | 769 | acs.org |

| BAY-091 (Carboxylic acid 60) | HTRF | 2 mM (high) | 16 | acs.org |

####### 3.2.2.1.2. p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 MAP kinases are a family of enzymes that play a central role in inflammatory cell signaling, making them a compelling therapeutic target for autoimmune disorders. nih.govbenthamscience.com A novel series of this compound 1-oxides has been designed and synthesized as potent and selective inhibitors of p38α MAP kinase. nih.gov

These compounds have demonstrated the ability to significantly reduce the production of the pro-inflammatory cytokine TNFα in human whole blood. nih.gov Structure-activity relationship (SAR) studies have indicated that the N-oxide oxygen is crucial for the inhibitory activity and is a key determinant of the compounds' selectivity over other related kinases. nih.gov The in vivo efficacy of these derivatives has been confirmed in animal models of inflammation. For instance, select derivatives showed an ED₅₀ (the dose effective in 50% of the population) of 0.5 mg/kg in reducing lipopolysaccharide-induced TNFα production in a murine model. nih.gov Furthermore, in a chronic model of adjuvant arthritis in rats, an ED₅₀ of less than 1 mg/kg was observed when the compound was administered orally. nih.gov Another naphthyridone-based p38 MAP kinase inhibitor has also been synthesized for potential application in treating rheumatoid arthritis and psoriasis. nih.gov

Table 2: In Vivo Efficacy of this compound 1-Oxide p38α MAP Kinase Inhibitors

| Model | Endpoint | Efficacy (ED₅₀) | Reference |

|---|---|---|---|

| Acute Murine Model of Inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) | nih.gov |

| Chronic Rat Model of Adjuvant Arthritis | Reduction of disease symptoms | < 1 mg/kg (oral) | nih.gov |

Enzymatic Inhibition Profiles

Kinase Inhibition Studies

Tumor Progression Loci-2 (Tpl2) Kinase Inhibition

A series of 6-substituted-4-anilino- nih.govresearchgate.net-naphthyridine-3-carbonitriles has been synthesized and evaluated for their inhibitory activity against Tumor Progression Loci-2 (Tpl2) kinase. Tpl2 is a key regulator of the inflammatory response, and its inhibition is a potential therapeutic strategy for treating inflammatory diseases such as rheumatoid arthritis.

Structure-activity relationship (SAR) studies have revealed that substitutions at the 6-position of the this compound core significantly influence the inhibitory potency. These compounds have demonstrated the ability to inhibit Tpl2 kinase and, consequently, the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.

| Compound ID | Tpl2 Kinase IC₅₀ (nM) | Reference |

| 4-Anilino-6-(3-chlorophenoxy)- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 50 | nih.gov |

| 4-Anilino-6-(4-chlorophenoxy)- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 120 | nih.gov |

| 4-Anilino-6-(4-methoxyphenoxy)- nih.govresearchgate.netnaphthyridine-3-carbonitrile | >10000 | nih.gov |

c-Met Kinase Inhibition

While various naphthyridine isomers, such as 1,5- and 1,6-naphthyridines, have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer, there is a notable lack of specific research on this compound derivatives for this particular target in the reviewed scientific literature. nih.gov The exploration of the this compound scaffold for c-Met kinase inhibition remains a potential area for future investigation.

Topoisomerase (e.g., DNA Gyrase) Inhibition

The inhibition of topoisomerases, including DNA gyrase, is a well-established mechanism for antibacterial agents. The scientific literature extensively covers various naphthyridine-based compounds, particularly those with a 1,8-naphthyridine core like nalidixic acid, as potent inhibitors of these enzymes. nih.govnih.gov However, specific studies focusing on the this compound scaffold as a primary framework for topoisomerase or DNA gyrase inhibitors are not prominently featured in the reviewed literature, suggesting this is a less explored area for this specific isomer.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5)

Derivatives of this compound have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE5. These enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), respectively, which are important second messengers in various signaling pathways.

Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been designed and synthesized, leading to the discovery of potent and highly specific PDE5 inhibitors. These compounds have shown promise in preclinical models for conditions such as erectile dysfunction.

Furthermore, a series of 6,8-disubstituted 1,7-naphthyridines have been characterized as potent and selective inhibitors of PDE4D. Inhibition of PDE4 is a validated therapeutic approach for inflammatory diseases like chronic obstructive pulmonary disease (COPD).

| Compound Class | Target | IC₅₀ (nM) | Selectivity | Reference |

| This compound derivative | PDE5 | 3.1 | >3,200-fold vs PDE1-4, 6 | researchgate.net |

| 6,8-disubstituted this compound | PDE4D | 1 | High | nih.gov |

Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a kinase involved in various cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and cancer. While the inhibition of DYRK1A is an active area of research, the current scientific literature does not prominently feature this compound derivatives as a significant class of DYRK1A inhibitors. nih.gov Further research may be required to explore the potential of the this compound scaffold for targeting this kinase.

Disruption of Key Cellular Processes

The this compound scaffold is present in natural products that have been shown to disrupt key cellular processes, such as the Wnt signaling pathway and cell cycle progression.

The natural alkaloid Bisleuconothine A, which contains a this compound core, has been shown to inhibit the Wnt signaling pathway. The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to a reduction in cancer cell proliferation.

Furthermore, Bisleuconothine A has been observed to induce G0/G1 cell cycle arrest in cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the uncontrolled proliferation of cancer cells.

| Compound | Cellular Process Disrupted | Effect | Cell Lines | IC₅₀ (µM) | Reference |

| Bisleuconothine A | Wnt Signaling Pathway | Inhibition | Colon Cancer Cells | - | |

| Bisleuconothine A | Cell Cycle | G0/G1 Arrest | SW480, HCT116, HT29, SW620 | 2.74, 3.18, 1.09, 3.05 |

Activation of Apoptotic Pathways

Certain naphthyridine derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its activation is a key strategy in cancer therapy.

For instance, pyrazolo-naphthyridine derivatives have been investigated for their pro-apoptotic potential in cervical and breast cancer cells. These compounds were found to induce G0/G1 cell cycle arrest and subsequently trigger apoptosis. nih.gov The induction of apoptosis was confirmed by observing morphological changes characteristic of apoptotic cells and was associated with an increase in oxidative stress. nih.gov

While this research highlights the potential of the broader naphthyridine class, the specific contribution of the this compound isomer to the activation of apoptotic pathways is an area that warrants more focused investigation.

Specific Therapeutic and Bioactive Profiles

The this compound scaffold is a core component of several natural alkaloids that exhibit significant anticancer and antitumor properties. Research into these compounds has revealed specific mechanisms of action, including the disruption of critical signaling pathways and the induction of cell cycle arrest, leading to potent cytotoxic effects against various cancer cell lines.

Certain this compound derivatives have demonstrated notable antiproliferative effects by interfering with the fundamental processes of cancer cell division and growth. A key example is Bisleuconothine A, a bisindole alkaloid with a this compound core, which has been identified as a novel and selective inhibitor of the Wnt signaling pathway. nih.govnih.gov This pathway is frequently overactive in many cancers, particularly colorectal cancer. nih.gov

Bisleuconothine A exerts its antineoplastic effects by promoting the phosphorylation of β-catenin, which in turn inhibits its translocation into the nucleus of cancer cells. nih.gov This action down-regulates the expression of Wnt target genes, which are crucial for cell proliferation. nih.gov Further studies have confirmed that Bisleuconothine A induces a G0/G1 cell cycle arrest in cancer cells, effectively halting their progression through the cell division cycle. nih.gov

The antiproliferative mechanisms of this compound compounds translate to significant cytotoxicity against a range of human cancer cells. nih.gov In vitro studies have quantified the potent effects of these derivatives. Bisleuconothine A, for instance, displays substantial cytotoxicity against several human colon cancer cell lines. nih.gov

Another this compound compound, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govresearchgate.netnaphthyridine-2-one, which is derived from the mangrove bacterium Streptomyces albogriseolus, has also shown anticancer potency. Specifically, it has been found to be cytotoxic to the HGC-27 human stomach carcinoma cell line. nih.gov

The following table summarizes the in vitro cytotoxic activity of select this compound compounds against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound Name | Cancer Cell Line | Cell Type | IC₅₀ (µM) |

| Bisleuconothine A | HT29 | Colon Carcinoma | 1.09 |

| Bisleuconothine A | SW480 | Colon Carcinoma | 2.74 |

| Bisleuconothine A | SW620 | Colon Carcinoma | 3.05 |

| Bisleuconothine A | HCT116 | Colon Carcinoma | 3.18 |

Data sourced from reference nih.gov.

While the broader class of naphthyridine isomers is known to possess a wide spectrum of biological activities, including anti-infective properties, specific research detailing the efficacy of this compound derivatives is less prominent in the scientific literature. nih.gov

Detailed studies and specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound compounds against Gram-positive and Gram-negative bacteria are not extensively covered in the available literature. While other naphthyridine isomers have been developed into well-known antibacterial agents, the antibacterial potential of the this compound scaffold remains an area requiring further investigation.

Similar to the antibacterial profile, there is a lack of specific research findings and efficacy data on the antifungal properties of compounds containing the this compound core. The antifungal activities reported for the naphthyridine family have been primarily associated with other isomeric structures. nih.gov

Antimicrobial Activities

Antiparasitic and Antimalarial Properties

The potential of this compound derivatives as antiparasitic agents has been explored, with studies focusing on their activity against protozoan parasites such as Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively.

In a study evaluating chlorinated 1,7- and 1,8-naphthyridines, several compounds demonstrated leishmanicidal and trypanocidal activities. The compounds were tested against promastigote forms of L. amazonensis and epimastigote forms of T. cruzi. One of the most active compounds identified in this study was a 1,8-naphthyridine derivative, compound 10 , which exhibited significant activity against both parasites. Specifically, it was the most active against L. amazonensis promastigotes with a half-maximal inhibitory concentration (IC50) of 8.6 μM and against T. cruzi epimastigotes with an IC50 of 20.4 μM. ingentaconnect.comresearchgate.net While this study included this compound derivatives, the most potent compound highlighted was a 1,8-naphthyridine isomer. Further research is needed to fully elucidate the antiparasitic potential specifically inherent to the this compound scaffold.

Currently, there is a lack of specific research in publicly available literature detailing the antimalarial properties of this compound compounds.

Table 1: Antiparasitic Activity of Chlorinated Naphthyridine Derivatives

| Compound ID | Target Organism | Form | IC50 (μM) |

|---|---|---|---|

| 10 (1,8-naphthyridine) | L. amazonensis | Promastigote | 8.6 |

| 10 (1,8-naphthyridine) | T. cruzi | Epimastigote | 20.4 |

Antiviral Activities (e.g., against HIV, HCMV, HSV, HPV, HCV, Ebola)

While the broader naphthyridine class has been a subject of antiviral research, with some isomers showing activity against various viruses, there is a significant lack of specific data on the antiviral properties of this compound derivatives in the available scientific literature. researchgate.netnih.gov Reviews on the antiviral activities of naphthyridines often focus on the 1,8- and 1,6-isomers, which have shown promise against viruses such as HIV, Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV). nih.govnih.gov However, dedicated studies detailing the efficacy of the this compound scaffold against HIV, HCMV, HSV, Human Papillomavirus (HPV), Hepatitis C Virus (HCV), or Ebola virus are not prominently reported. One review article notes that so far, no this compound derivative has been identified with antimicrobial (including antiviral) activity. mdpi.com

Anti-inflammatory Effects

The this compound core has been identified as a promising scaffold for the development of novel anti-inflammatory agents. Research in this area has particularly focused on the inhibition of Tumor Progression Locus-2 (Tpl2) kinase, a key regulator of the inflammatory response. Tpl2 kinase is involved in the production of tumor necrosis factor-alpha (TNF-α), a major cytokine that drives inflammatory diseases such as rheumatoid arthritis. nih.govresearchgate.net

A series of 6-substituted-4-anilino- nih.govnih.gov-naphthyridine-3-carbonitriles has been synthesized and evaluated as inhibitors of Tpl2 kinase. nih.gov These compounds were designed to be ATP-competitive inhibitors and have demonstrated the ability to inhibit the production of TNF-α. researchgate.netnih.gov Further structure-activity relationship (SAR) studies led to the identification of 4-alkylamino- nih.govnih.govnaphthyridine-3-carbonitriles, which exhibited good in vitro and in vivo activity against Tpl2 and showed improved pharmacokinetic properties. These derivatives were also found to be highly selective for Tpl2 kinase over other related kinases. researchgate.net This line of research suggests that this compound-based Tpl2 inhibitors hold therapeutic potential for the treatment of rheumatoid arthritis and other inflammatory conditions. nih.govresearchgate.net Additionally, a patent has claimed that certain this compound derivatives possess strong anti-inflammatory effects, suggesting their utility for conditions like arthritis. google.com

Analgesic Effects

Certain this compound derivatives have been reported to possess analgesic properties. A patent describing various pharmacological effects of this class of compounds claims that they exhibit analgesic effects, which could be beneficial for treating conditions such as lumbago and toothache. google.com However, detailed preclinical or clinical studies substantiating these claims for specific this compound compounds are not widely available in peer-reviewed literature. The broader class of naphthyridines, particularly 1,8-naphthyridine derivatives, has been more extensively studied for analgesic activity. researchgate.net

Anticholinergic Effects

Cardiotonic Effects

Derivatives of this compound have been reported to exhibit cardiotonic effects, indicating their potential to increase the force of contraction of the heart muscle. This property is described in a patent that claims certain this compound derivatives possess strong cardiotonic effects, making them potentially useful for heart diseases. google.com The patent also notes that these compounds were found to be safe, with high acute toxicity (LD50) levels of at least 500 mg/kg. google.com

Diuretic Effects

The potential for this compound derivatives to act as diuretics has also been noted. A patent covering various biological activities of this heterocyclic system claims that certain this compound derivatives have diuretic effects. google.com This suggests they may be useful in conditions such as hypertension. As with some of the other reported effects, the detailed scientific research and specific compound data to support this claim are primarily found within the patent literature.

Bronchodilation Effects

The this compound scaffold has been identified as a promising framework for the development of phosphodiesterase 4 (PDE4) inhibitors, a class of drugs known for their bronchodilator effects in treating obstructive airway diseases. nih.gov Research into a series of this compound derivatives led to the optimization of a potent PDE4 inhibitor, 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, intended for the treatment of Chronic Obstructive Pulmonary Disease (COPD). nih.gov The optimization process for this clinical compound focused specifically on improving its solubility and pharmacokinetic profile. nih.gov While the broader class of 1,8-naphthyridine derivatives has been noted for potential bronchodilator activity, the targeted development of the this compound-based PDE4 inhibitor provides a more direct example of this therapeutic application. nih.govnih.gov

Neurotropic and Central Nervous System (CNS) Activities

Naturally derived naphthyridine alkaloids have been shown to possess a range of neurological and psychotropic activities. mdpi.com Synthetic derivatives have also been investigated for their potential in treating various neurological disorders. nih.gov

While research into the anticonvulsant properties of the broader naphthyridine family is ongoing, specific derivatives of the closely related 2,7-naphthyridine isomer have demonstrated significant potential. A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines were synthesized and evaluated for neurotropic activity. nih.govresearchgate.net

The anticonvulsant effects were assessed using several standard models, including pentylenetetrazole (PTZ) and thiosemicarbazide-induced convulsions, as well as the maximal electroshock (MES) test. nih.gov Several of the synthesized compounds exhibited high anticonvulsant activity. researchgate.net In the PTZ antagonism test, a number of these derivatives were found to surpass the efficacy of the established antiepileptic drug ethosuximide. researchgate.net This indicates that the naphthyridine scaffold is a viable starting point for the development of novel anticonvulsant agents.

Table 1: Anticonvulsant Activity of Selected 2,7-Naphthyridine Derivatives

| Compound | Test Model | Observed Activity | Comparison Standard |

|---|---|---|---|

| Pyrazolo[3,4-c]-2,7-naphthyridines (3a,b,d,f–i) | Pentylenetetrazole (PTZ)-induced convulsions | High anticonvulsant activity | Surpassed Ethosuximide |

| 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines (4a,d,f,i) | Pentylenetetrazole (PTZ)-induced convulsions | High anticonvulsant activity | Surpassed Ethosuximide |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Thiosemicarbazide-induced convulsions | Evaluated | - |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Maximal Electroshock (MES) | Evaluated | - |

Data sourced from studies on 2,7-naphthyridine derivatives, which demonstrated significant activity in preclinical models. nih.govresearchgate.net

The broader naphthyridine class of compounds is being actively investigated for its therapeutic potential across a range of neurological and psychiatric disorders.

Alzheimer's Disease: Derivatives of the related 1,8-naphthyridine and 1,6-naphthyridine (B1220473) isomers have shown promise in targeting mechanisms relevant to Alzheimer's disease. nih.govnih.gov One area of focus is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), a strategy aimed at increasing levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.net Another approach involves the inhibition of phosphodiesterase 5 (PDE5), which can modulate cyclic guanosine monophosphate (cGMP) levels, a factor in learning and memory processes. nih.gov For instance, a novel 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogue was identified as a highly potent PDE5 inhibitor with an in vitro IC₅₀ of 0.056 nM. nih.gov Furthermore, 1,8-naphthyridine derivatives have been explored as potential Tau imaging agents for diagnosing Alzheimer's disease. researchgate.net

Depression: The potential of naphthyridine derivatives in treating depression has been suggested by studies on related isomers. For example, a 1,8-naphthyridine derivative, 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid (7a), which acts as a 5-HT₃ receptor antagonist, has demonstrated antidepressant-like effects in rodent models. nih.gov This suggests that the antidepressant action may be mediated through interaction with the serotonergic system. nih.gov

Multiple Sclerosis: In the context of multiple sclerosis (MS), research has pointed to 1,8-naphthyridin-2-one derivatives as potential therapeutic agents. plos.orgnih.gov These compounds have been shown to be selective cannabinoid receptor 2 (CB2) agonists. The CB2 receptor is primarily expressed in immune cells, and targeting it is seen as a strategy to modulate the neuro-inflammatory processes central to MS pathology without the psychoactive side effects associated with CB1 receptor activation. plos.orgnih.gov Studies on lymphocytes isolated from MS patients showed that these compounds could block cell proliferation and down-regulate the production of pro-inflammatory molecules like TNF-α. plos.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the naphthyridine scaffold, these studies are crucial for refining lead compounds into viable drug candidates.

Elucidation and Optimization of Drug Candidates

In another example involving 1,6-naphthyridines, researchers faced the challenge of optimizing a lead compound without knowledge of its specific molecular target. nih.gov Their strategy focused on making tractable chemical modifications to rapidly explore the SAR. nih.gov Initial efforts centered on modifying the 5-position of the naphthyridine core and a triazole substituent to improve metabolic stability while maintaining or reducing the compound's lipophilicity (Log D) to preserve good solubility. nih.gov

Impact of Structural Modifications on Biological Activity

Specific modifications to the this compound core and its substituents have a profound impact on biological activity, a principle that extends across the entire naphthyridine class.

Core Scaffold Modification: The design of novel 1,7- and 2,7-naphthyridine derivatives as potent and specific PDE5 inhibitors was achieved by strategically introducing a nitrogen atom into the phenyl ring of a previously reported 4-aryl-1-isoquinolinone scaffold. nih.gov This modification of the core heterocyclic system was key to achieving the desired inhibitory activity. nih.gov

Substituent Effects: The type and position of substituents on the naphthyridine ring are critical determinants of potency and function.

In a series of 1,6-naphthyridines, the removal or methylation of an 8-hydroxyl group resulted in a complete loss of antiparasitic activity, highlighting this group's essential role. acs.org

For a series of cytotoxic naphthyridines, SAR studies revealed that the C-1 NH and C-4 carbonyl groups, along with a C-2 naphthyl ring, were important for activity. nih.gov Furthermore, methyl substitutions at the C-6 or C-7 positions were generally more active than those at the C-5 position. nih.gov

The incorporation of specific functional groups is known to enhance pharmacological properties. For instance, adding trifluoromethyl groups to a 1,8-naphthyridine scaffold can increase lipophilicity, metabolic stability, and bioavailability. tandfonline.com

Table 2: Examples of Structural Modifications and Their Impact on Biological Activity

| Naphthyridine Isomer | Structural Modification | Resulting Impact on Biological Activity |

|---|---|---|

| 1,7- and 2,7-Naphthyridine | Introduction of N atom into phenyl ring of isoquinolinone | Creation of potent and specific PDE5 inhibitors nih.gov |

| 1,6-Naphthyridine | Removal/methylation of 8-hydroxyl group | Loss of antiparasitic activity acs.org |

| Naphthyridine (general) | Methyl substitution at C-6 or C-7 vs. C-5 | Increased cytotoxic activity nih.gov |

| 1,8-Naphthyridine | Incorporation of trifluoromethyl groups | Enhanced lipophilicity, metabolic stability, and bioavailability tandfonline.com |

Determinants of Selectivity in Enzyme Inhibition

The selectivity of this compound derivatives as enzyme inhibitors is a critical aspect of their therapeutic potential, allowing for targeted modulation of biological pathways while minimizing off-target effects. Research has identified several key structural features and chemical modifications that govern their selective binding to specific enzymes, particularly kinases and phosphodiesterases.

One significant determinant of selectivity is the introduction of an N-oxide functional group. In a series of this compound 1-oxides designed as inhibitors of p38α mitogen-activated protein (MAP) kinase, the N-oxide oxygen was found to be essential for their biological activity and a crucial factor in their marked selectivity against other related kinases. nih.gov This modification likely alters the electronic properties and hydrogen-bonding capabilities of the scaffold, enabling specific interactions within the ATP-binding pocket of p38α that are not as favorable in other kinases.

The substitution pattern on the this compound core is another critical factor. Novel 1,5- and this compound derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family. aacrjournals.org Through optimization of substituents, researchers achieved nanomolar affinity for FGFR1, 2, 3, and 4, while maintaining selectivity against the vascular endothelial growth factor receptor 2 (VEGFR-2). aacrjournals.org This suggests that specific functional groups at defined positions on the naphthyridine ring can exploit subtle differences in the amino acid residues of the kinase active sites, thereby dictating selectivity.

In the context of Casein Kinase 2 (CK2), a naphthyridine-based inhibitor was synthesized that selectively inhibits the CK2α and CK2α′ isoforms. acs.org A key to its exquisite selectivity was the presence of a hinge-binding nitrogen atom within the fused ring system. A structurally related negative control compound, lacking this crucial nitrogen, did not bind to CK2, highlighting the importance of specific nitrogen atom placement within the heterocyclic scaffold for achieving selective kinase inhibition. acs.org

The table below summarizes key findings on the determinants of selectivity for enzyme inhibitors based on the naphthyridine scaffold.

| Scaffold/Derivative | Target Enzyme | Key Determinant(s) of Selectivity | Reference(s) |

| This compound 1-oxides | p38α MAP Kinase | The N-oxide oxygen was essential for activity and a probable determinant for selectivity against related kinases. | nih.gov |

| This compound derivatives | FGFR Kinase Family | Optimized substituents led to nanomolar affinity for FGFRs and selectivity against VEGFR-2. | aacrjournals.org |

| 1,7- and 2,7-Naphthyridine derivatives | PDE5 | The core naphthyridine structure and substituent placement led to high specificity, with a 2,7-naphthyridine showing >100,000-fold selectivity over PDEs 1-4. | researchgate.netnih.gov |

| Naphthyridine-based probe | Casein Kinase 2 (CK2) | A specific hinge-binding nitrogen atom in the fused ring system was crucial for selective inhibition. | acs.org |

Pharmacophore Design and Drug Discovery Strategies

The this compound core is a valuable scaffold in modern drug discovery, serving as a rigid and versatile framework for the design of potent and selective inhibitors. Pharmacophore modeling and other computational drug design techniques are frequently employed to guide the synthesis of novel this compound derivatives with desired biological activities. nih.govresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

In drug discovery, the this compound scaffold can be used as a starting point for creating libraries of compounds for screening. youtube.com The strategy often involves knowledge of the binding mode of a known inhibitor to its target. For example, in the development of MET kinase inhibitors, a novel 2,7-naphthyridone scaffold was designed to conformationally restrain key pharmacophoric groups, based on the binding mode of a known inhibitor. nih.gov This scaffold-based design, followed by detailed structure-activity relationship (SAR) studies, led to the discovery of a potent and orally bioavailable MET inhibitor with in vivo efficacy in xenograft models. nih.gov

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For this compound derivatives, this involves using computational tools like molecular docking to predict how different substitutions on the naphthyridine ring will affect binding affinity and selectivity. nih.gov This approach allows medicinal chemists to rationally design modifications that enhance interactions with key residues in the target's active site.

Another key strategy is the molecular hybridization approach, where the this compound scaffold is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. This has been applied in the design of new anticancer agents, where various substituents are added to the core structure to explore their cytotoxic effects. researchgate.net For instance, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for anticancer activity, with several compounds showing potent activity against a human breast cancer cell line. researchgate.net

The versatility of the naphthyridine scaffold is further highlighted by its use in developing compounds for a wide range of therapeutic areas, including antibacterial, antiviral, and anti-inflammatory agents. nih.govmdpi.com SAR studies are crucial in this process, helping to identify the optimal substitution patterns for a given biological target. For example, studies on 1,8-naphthyridine derivatives revealed that methyl substitution at the C-6 or C-7 positions was generally more active than at the C-5 position in certain cancer cell lines. nih.gov Such findings provide valuable guidance for future pharmacophore design and lead optimization efforts.

The table below outlines various drug discovery strategies that have utilized the naphthyridine scaffold.

| Strategy | Scaffold Isomer(s) | Therapeutic Target/Area | Key Outcome/Finding | Reference(s) |

| Scaffold-Based Design | 2,7-Naphthyridone | MET Kinase | Design of a novel scaffold to mimic a known binding mode, leading to a potent inhibitor with in vivo efficacy. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | 1,8-Naphthyridine | Cancer | Identification that C-6 or C-7 methyl substitution enhanced cytotoxic activity more than C-5 substitution. | nih.gov |

| Molecular Hybridization | 1,8-Naphthyridine | Cancer (Breast) | Synthesis of hybrid compounds, some of which displayed potent cytotoxic activity against the MCF7 cell line. | researchgate.net |

| Scaffold Repositioning | 1,6-Naphthyridine | Cancer (from HIV) | Repurposing an existing scaffold from an antiviral to a cytotoxic agent by modifying substituents. | acs.org |

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the structural features of chemical compounds and their biological or physicochemical properties. This allows for the prediction of activity for new, untested molecules.

Machine learning (ML) algorithms have significantly enhanced the predictive power of QSAR models. For 1,7-naphthyridine analogues, various ML techniques have been employed to predict their inhibitory activity against targets such as PIP4K2A.

Multilinear Regression (MLR): MLR models provide an explicit mathematical relationship between molecular descriptors and biological activity. In a study focusing on this compound analogues, an MLR model developed using descriptors selected by GFA demonstrated good predictive performance with a training set correlation coefficient (RTR) of 0.9088 and a cross-validation coefficient (QCV) of 0.7662 nih.gov.

Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools capable of capturing complex structure-activity relationships. For the this compound analogues, an ANN model, built using descriptors identified by feature selection methods, exhibited strong correlation with experimental values, indicating high predictive performance nih.govresearchgate.net. Optimization of ANN hyperparameters, including the number of nodes in the hidden layer, learning epochs, learning rate, and momentum, further refined its predictive capabilities researchgate.net.

Support Vector Machines (SVM): SVMs are widely recognized for their robustness in handling complex datasets and are frequently applied in QSAR. In the context of this compound analogues, an SVM model, particularly with an RBF kernel, achieved excellent predictive performance, with an RTR of 0.9845 and an external validation coefficient (QEX) of 0.8793 nih.gov.

These machine learning algorithms, including MLR, ANN, and SVM, have been broadly applied in QSAR studies for various compound classes, including naphthyridine derivatives, to predict activities such as HIV-1 integrase inhibition researchgate.net.

Effective QSAR modeling relies on the selection of relevant molecular descriptors that best represent the structural features influencing activity. Methodologies like Genetic Function Approximation (GFA) and Mutation Probability (MP5) are crucial for this process.

Genetic Function Approximation (GFA): GFA is an effective method for identifying the most relevant descriptors for building robust QSAR models. In the study of this compound analogues, GFA was used to select a subset of molecular descriptors that best described PIP4K2A inhibitory activity. For the MLR model, GFA identified seven descriptors, including ATSC7p, MATS8c, MATS6i, SpMin2_Bhv, SpMin5_Bhe, SpMax8_Bhi, and Kier3, which were found to be most relevant nih.gov.

Mutation Probability (MP5): The MP5 algorithm is employed to further refine the dataset and prevent overfitting during model development. Sequential application of GFA and MP5 algorithms has been used to identify a molecular descriptor subset that accurately describes the inhibitory activity of this compound analogues nih.govresearchgate.net. The MP5 algorithm tends to select descriptors from different classes, ensuring representativeness and relevance for predicting biological activity researchgate.net.

Table 1: QSAR Model Performance for this compound Analogues

| Model Type | Descriptors Used | RTR | QCV / QEX |

| MLR | GFA-selected (7 descriptors) | 0.9088 | 0.7662 (QCV) |

| SVM | GFA-selected (7 descriptors) | 0.9845 | 0.8793 (QEX) |

Source: nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when they are bound to each other. This method is vital for understanding ligand-receptor interactions and identifying potential binding sites.

Molecular docking studies on this compound analogues have provided significant structural insights into their mechanism of action. These investigations aim to elucidate how these compounds interact with target proteins.

In studies involving this compound analogues, molecular docking was performed to understand the origin of their PIP4K2A inhibitory activity nih.gov. The results indicated that specific compounds exhibited high binding affinity with receptor molecules. The analysis revealed that various non-covalent interactions, including hydrogen bonding, pi–pi interactions, and pi–cation interactions, play a crucial role in modulating the binding affinity of these inhibitors to their targets nih.gov. While specific binding energies were not detailed for this compound in this context, the identification of key interaction types provides a foundation for rational drug design.

Molecular docking has also been extensively applied to other naphthyridine scaffolds, such as 2,7-naphthyridines and 1,8-naphthyridines, to predict binding mechanisms with targets like the GABAA receptor, SERT transporter, 5-HT1A receptor, human estrogen receptor, and HER2 kinase mdpi.comresearchgate.nettandfonline.com. These studies often involve detailed analyses of binding modes, identification of key amino acid residues involved in binding, and calculation of binding energies or inhibition constants, demonstrating the broad utility of docking in naphthyridine-based drug discovery researchgate.nettandfonline.com.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a computationally efficient way to calculate various molecular properties, including electronic distribution, energy levels, and reactivity.

DFT calculations have been employed to analyze the electronic structure of various naphthyridine systems, offering insights into their chemical behavior and properties.

DFT methods, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G**, 6-311G*), are used for geometry optimization, providing stable molecular configurations researchgate.nettandfonline.comias.ac.in. Furthermore, DFT calculations can elucidate intramolecular charge transfer (ICT) phenomena, analyze molecular electrostatic potentials (MEP), and predict reactivity sites within the molecule tandfonline.comresearchgate.net. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal orbital overlaps and bonding characteristics, contributing to a comprehensive understanding of electronic structure tandfonline.com. The application of time-dependent DFT (TD-DFT) is also common for predicting excited states and spectroscopic properties ias.ac.in.

These theoretical investigations provide a fundamental understanding of the electronic landscape of naphthyridine compounds, which is essential for predicting their interactions and designing molecules with tailored electronic and photophysical properties.

Compound List:

this compound

Benzo[c] nih.govias.ac.innaphthyridine

1,5-Naphthyridine

Pyrrolo[1,5-a]-1,8-naphthyridine

Pyrazolo[3,4-c]-2,7-naphthyridine

Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine

Nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid)

(E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione

Tamoxifen